1-[(3-chlorophenyl)methyl]-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-6-methylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN5/c1-8-17-12(15)11-6-16-19(13(11)18-8)7-9-3-2-4-10(14)5-9/h2-6H,7H2,1H3,(H2,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSSWNOUJZDMFDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C=NN(C2=N1)CC3=CC(=CC=C3)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1513704-28-3 | |
| Record name | 1-[(3-chlorophenyl)methyl]-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-chlorophenyl)methyl]-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the chlorophenylmethyl group: This step often involves a nucleophilic substitution reaction where the pyrazolo[3,4-d]pyrimidine core is reacted with a chloromethylbenzene derivative under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
1-[(3-chlorophenyl)methyl]-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds where the chlorine atom is replaced by other functional groups .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives, including 1-[(3-chlorophenyl)methyl]-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, as promising anticancer agents. The compound's mechanism of action appears to involve the inhibition of key signaling pathways involved in tumor growth and proliferation.
Case Studies :
- A study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibited significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer) cells. The compound showed an IC50 value indicating potent anticancer activity, suggesting further exploration for therapeutic applications in oncology .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | A549 | 26 |
| 2 | HepG2 | 49.85 |
Anti-inflammatory Properties
In addition to anticancer properties, this compound has been investigated for its anti-inflammatory effects. Pyrazolo derivatives have been reported to modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
Research Findings :
- A review indicated that pyrazole compounds could inhibit the production of nitric oxide and other inflammatory mediators in vitro. This suggests that this compound may serve as a lead compound for developing new anti-inflammatory therapies .
Synthesis and Structure Activity Relationship (SAR)
The synthesis of this compound involves multi-step reactions that can be optimized to enhance yield and purity. Understanding the structure-activity relationship is crucial for improving its biological efficacy.
Synthetic Pathway :
The compound is synthesized using arylaldehydes and malononitrile under controlled conditions, with phosgene iminium chloride facilitating the introduction of functional groups necessary for biological activity .
Mechanism of Action
The mechanism of action of 1-[(3-chlorophenyl)methyl]-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with molecular targets such as protein tyrosine kinases. By inhibiting these enzymes, the compound can interfere with signaling pathways that regulate cell growth, differentiation, and survival . This makes it a potential candidate for the treatment of diseases characterized by abnormal cell proliferation, such as cancer .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substitutional Variations
Key structural analogs differ in substituents at the N1, C6, and C4-amine positions, impacting physicochemical properties and bioactivity. A comparative analysis is provided below:
Spectroscopic and Analytical Data
- IR spectroscopy : Aliphatic C-H stretches (2950–2980 cm⁻¹) and NH bands (~3150–3400 cm⁻¹) are consistent across analogs .
- ¹H NMR : The target compound’s N1 3-chlorobenzyl group would likely show aromatic protons at 7.0–7.5 ppm, similar to analogs in (δ 7.30–7.67 ppm) .
Key Research Findings and Implications
- Structure-activity relationship (SAR) : The 3-chlorophenyl group at N1 may confer selectivity for kinase targets, while C6 methyl optimizes steric compatibility with catalytic pockets .
- Synthetic flexibility : Modular synthesis allows rapid diversification, enabling tuning of solubility (via polar groups) or potency (via hydrophobic substituents) .
Biological Activity
1-[(3-chlorophenyl)methyl]-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential biological activities. This article aims to explore its biological activity, including pharmacological effects, mechanisms of action, and relevant studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by the following features:
- Molecular Formula : C13H12ClN5
- SMILES Notation : CC1=NC(=C2C=NN(C2=N1)CC3=CC(=CC=C3)Cl)N
- InChIKey : OSSWNOUJZDMFDV-UHFFFAOYSA-N
Biological Activity Overview
Research on pyrazolo[3,4-d]pyrimidines indicates a range of biological activities, including:
- Antiviral Properties : Certain derivatives exhibit antiviral effects, potentially useful in treating viral infections.
- Analgesic Effects : Some compounds in this class have shown analgesic properties, indicating a potential for pain management therapies.
- Antitumor Activity : There is evidence suggesting that pyrazolo[3,4-d]pyrimidines may inhibit tumor growth in various cancer cell lines.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, some proposed mechanisms include:
- Inhibition of Enzymes : The compound may inhibit specific enzymes involved in cellular processes, leading to altered cellular functions.
- Modulation of Signaling Pathways : It could interact with signaling pathways critical for cell proliferation and survival.
Case Studies and Research Findings
- Antiviral Activity Study : A study investigated the antiviral properties of various pyrazolo[3,4-d]pyrimidines. It was found that certain derivatives could inhibit viral replication in vitro. The specific activity of this compound remains to be elucidated but shows promise based on structural similarities to active compounds .
- Analgesic Effects : In a comparative study on analgesic compounds, derivatives of pyrazolo[3,4-d]pyrimidines demonstrated significant pain relief in animal models. The potential application of this compound in pain management warrants further exploration .
- Antitumor Activity : Research has shown that certain pyrazolo[3,4-d]pyrimidine derivatives exhibit cytotoxic effects against cancer cell lines. While specific studies on the compound are lacking, its structural analogs have shown promise in inhibiting tumor growth .
Data Summary Table
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
